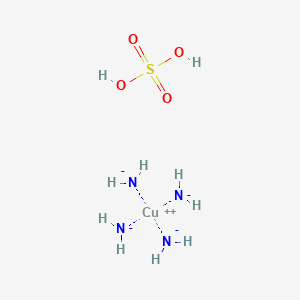
Tetraamminecopper(2+) sulfate
Cat. No. B1593645
Key on ui cas rn:
14283-05-7
M. Wt: 227.73 g/mol
InChI Key: MJIHMGIXWVSFTF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US03967957
Procedure details


For the preferred copper-sulfate system, the leach solution 10 containing dissolved copper-ammonia-sulfate is next ammoniated or pressurized with ammonia (E) or aqueous ammonia which can be recycled 11 and 16 from subsequent steps. It has been unexpectedly discovered that the mineral values, which were dissolved as a complex with ammonia, precipitate as a complex when pressurized with ammonia. The soluble complex copper ammine sulfate solution enters a low pressure ammoniator (Step E) where ammonia is used to precipitate an insoluble complex ammine. The complex is precipitated by the application of low pressure ammonia. The slurry is filtered (Step F), leaving the solid copper ammine sulfate wet with NH4OH. The gas-liquid stream 13 is recycled. No washing of the complex is necessary. Typically, more than 99 percent of the copper is precipitated in this step.

Name
copper sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
solution 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
copper ammonia sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
copper ammine sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
copper ammine sulfate

Name
NH4OH
Identifiers


|
REACTION_CXSMILES
|
[Cu:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cu].[NH3:8].S([O-])([O-])(=O)=[O:10].N.[NH2-].[NH2-].[NH2-].[NH2-].OS(O)(=O)=O.[Cu+2]>>[NH2-:8].[NH2-:8].[NH2-:8].[NH2-:8].[OH:5][S:2]([OH:6])(=[O:4])=[O:3].[Cu+2:1].[NH4+:8].[OH-:10] |f:0.1,2.3.4,6.7.8.9.10.11,12.13.14.15.16.17,18.19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Two
|
Name
|
copper sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cu].S(=O)(=O)([O-])[O-]
|
[Compound]
|
Name
|
solution 10
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
copper ammonia sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cu].N.S(=O)(=O)([O-])[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Seven
|
Name
|
copper ammine sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate an insoluble complex ammine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The complex is precipitated by the application of low pressure ammonia
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry is filtered (Step F)
|
Outcomes


Product
|
Name
|
copper ammine sulfate
|
|
Type
|
product
|
|
Smiles
|
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2]
|
|
Name
|
NH4OH
|
|
Type
|
product
|
|
Smiles
|
[NH4+].[OH-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
